molecular formula C14H11FN4O B6467537 N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640878-86-8

N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467537
CAS No.: 2640878-86-8
M. Wt: 270.26 g/mol
InChI Key: JRIWMJRTIAYGEM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-fluoroaniline with 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: Known for their broad spectrum of biological activities.

    Pyrazolo[1,5-a]pyrimidines: Used in optical applications due to their photophysical properties.

    Indole Derivatives: Possess diverse biological activities, including antiviral and anticancer properties.

Uniqueness

N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific structural features, such as the presence of a fluorine atom and the imidazo[1,2-b]pyridazine core

Biological Activity

N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused ring structure that contributes to its biological activity. The presence of the 4-fluorophenyl group enhances its interaction with biological targets.

Chemical Structure

N 4 fluorophenyl 2 methylimidazo 1 2 b pyridazine 6 carboxamide\text{N 4 fluorophenyl 2 methylimidazo 1 2 b pyridazine 6 carboxamide}

Research indicates that this compound exhibits several key biological activities:

  • Inhibition of Monoamine Oxidase (MAO) : Studies have shown that derivatives of imidazo[1,2-b]pyridazines can inhibit MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. This inhibition is relevant for treating neurodegenerative diseases such as Alzheimer's disease .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines. For instance, it was evaluated alongside other pyridazinone derivatives for their effects on human cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 1: MAO Inhibition

In a study evaluating several pyridazinone derivatives, this compound was found to exhibit significant MAO-B inhibitory activity. The IC50 value for this compound was reported at 0.013 µM, indicating strong potency compared to other tested compounds .

Case Study 2: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound on L929 fibroblast cells. The results indicated that at higher concentrations (50 and 100 µM), significant cell death occurred; however, lower concentrations did not affect cell viability. This suggests a dose-dependent cytotoxic effect which is critical for further therapeutic applications .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 Value (µM)Cytotoxicity (L929)
This compoundMAO-B0.013Significant at 50 µM
T3 (Pyridazinone derivative)MAO-B0.039Complete cell death at 50 µM
T6 (Another derivative)MAO-B0.0071No cytotoxicity at any dose

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, studies on similar compounds indicate favorable absorption and distribution characteristics. Toxicological assessments are crucial to determine safe dosage ranges for potential therapeutic use.

Safety Profile

While some derivatives exhibit significant cytotoxicity at higher concentrations, the safety profile of this compound appears promising based on lower toxicity observed in preliminary studies.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIWMJRTIAYGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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